Potent and Selective Antiviral Activity of the Core 3'-Fluorouridine Moiety
The core nucleoside analog of this phosphoramidite, 3'-fluoro-2'-deoxyuridine (FUdR), demonstrates potent and selective inhibition against human adenoviruses. In a direct comparative study, FUdR was identified as one of the most potent and selective inhibitors among several nucleoside analogs tested [1].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 3'-fluoro-2'-deoxyuridine (FUdR) - Potent and selective inhibitor |
| Comparator Or Baseline | 3'-Fluoro-2'-deoxythymidine (FTdR) - Most effective inhibitor (0.02-0.05 µM) |
| Quantified Difference | Not specified (FTdR was the most potent; FUdR was among a select group of potent inhibitors). |
| Conditions | Focus reduction assay on Fogh and Lund (FL) cells infected with human adenovirus serotypes ADV2 and ADV3. |
Why This Matters
This data provides critical justification for selecting a 3'-fluorouridine-based building block over unmodified or differently modified uridines for research involving antiviral oligonucleotides.
- [1] Mentel, R., Kinder, M., Wegner, U., von Janta-Lipinski, M., & Matthes, E. (1997). Inhibitory activity of 3'-fluoro-2' deoxythymidine and related nucleoside analogues against adenoviruses in vitro. *Antiviral Research*, 34(3), 113-119. PMID: 9191018. View Source
